

# An In-depth Technical Guide to Methyl 2-amino-5-methylthiazole-4-carboxylate

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## Compound of Interest

**Compound Name:** Methyl 2-amino-5-methylthiazole-4-carboxylate

**Cat. No.:** B1299437

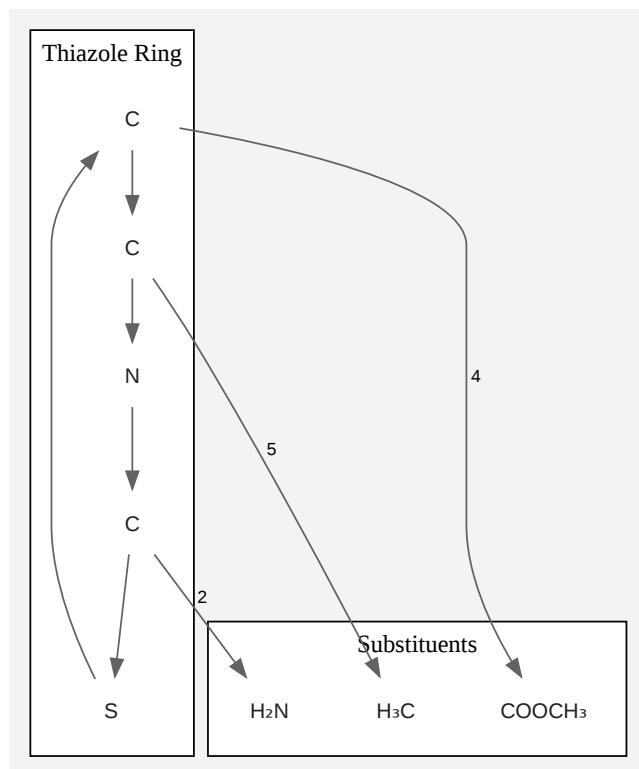
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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **Methyl 2-amino-5-methylthiazole-4-carboxylate**, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development.

## Chemical Structure and Identification

**Methyl 2-amino-5-methylthiazole-4-carboxylate** is a thiazole derivative characterized by an amino group at the 2-position, a methyl group at the 5-position, and a methyl carboxylate group at the 4-position.

DOT Script of the Chemical Structure:



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Caption: Chemical structure of **Methyl 2-amino-5-methylthiazole-4-carboxylate**.

Table 1: Chemical Identifiers and Properties

Identifier	Value	Reference
IUPAC Name	Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate	
CAS Number	63257-03-4	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> S	<a href="#">[1]</a>
Molecular Weight	172.20 g/mol	<a href="#">[1]</a>
Canonical SMILES	COC(=O)c1nc(N)sc1C	<a href="#">[1]</a>
InChI	1S/C6H8N2O2S/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3, (H2,7,8)	<a href="#">[1]</a>
InChI Key	ZPFCEYUYBJVUED-UHFFFAOYSA-N	<a href="#">[1]</a>
Physical Form	Solid, pale yellow powder	<a href="#">[3]</a>
Melting Point	165–168 °C	<a href="#">[3]</a>

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **Methyl 2-amino-5-methylthiazole-4-carboxylate**.

Table 2: Spectroscopic Data Summary

Technique	Data	Reference
<sup>1</sup> H NMR	(270 MHz, DMSO-d <sub>6</sub> ) δ 2.49 (s, 3H), 3.70 (s, 3H), 6.97 (s, 2H)	[3]
<sup>13</sup> C NMR	(270 MHz, DMSO-d <sub>6</sub> ) δ 12.7, 52.1, 135.2, 137.1, 164.3, 167.5	[3]
IR (ν <sub>max</sub> )	3433 cm <sup>-1</sup> (N-H stretch, amine), 1688 cm <sup>-1</sup> (C=O stretch, conjugated ester)	[3]
Mass Spec.	FTMS-ESI calculated C <sub>6</sub> H <sub>9</sub> N <sub>2</sub> O <sub>2</sub> S (M+H) 173.0385, found 173.0379	[3]

## Synthesis

The synthesis of 2-aminothiazole-4-carboxylate derivatives often follows a common pathway involving the Hantzsch thiazole synthesis. A widely adopted one-pot procedure for the synthesis of the ethyl ester analog provides a representative method.[4]

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[4]

This protocol describes the synthesis of the ethyl ester, which is analogous to the synthesis of the methyl ester.

- **Bromination:** To a mixture of ethyl acetoacetate (1 equivalent) in a solvent system of water and THF at a temperature below 0°C, N-bromosuccinimide (NBS) (1.2 equivalents) is added. The reaction mixture is stirred at room temperature for 2 hours. The disappearance of the starting material is monitored by thin-layer chromatography (TLC).
- **Cyclization:** Thiourea (1 equivalent) is then added to the reaction mixture.
- **Heating:** The reaction mixture is heated to 80°C for 2 hours.

- Work-up and Purification: The product, Ethyl 2-amino-4-methylthiazole-5-carboxylate, is then isolated and purified using standard laboratory techniques.

DOT Script of the Synthesis Workflow:



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Caption: One-pot synthesis workflow for a 2-aminothiazole-4-carboxylate derivative.

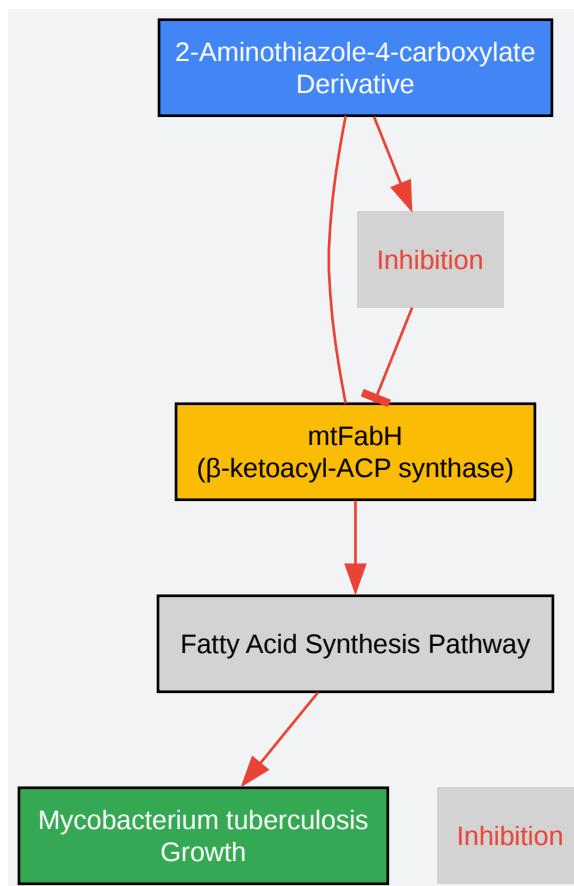
## Biological Significance and Applications

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of 2-aminothiazole-4-carboxylate have demonstrated a range of therapeutic potentials.

Anti-tubercular Activity:

The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new anti-tubercular agents.<sup>[3]</sup> Some derivatives have shown excellent activity against *Mycobacterium tuberculosis* H37Rv.<sup>[3]</sup> The proposed mechanism of action for some of these compounds involves the inhibition of the  $\beta$ -ketoacyl-ACP synthase mtFabH, an enzyme essential for fatty acid synthesis in the bacterium.<sup>[3]</sup>

DOT Script of the Potential Anti-Tubercular Signaling Pathway:



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Caption: Proposed mechanism of action for anti-tubercular 2-aminothiazole derivatives.

#### Anticancer and Other Activities:

Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have also been reported to exhibit significant antileukemic activity.<sup>[4]</sup> The broader class of 2-aminothiazoles has found applications in drug development for treating a variety of conditions, including allergies, hypertension, inflammation, schizophrenia, and bacterial and HIV infections.<sup>[4]</sup> Furthermore, these compounds serve as versatile building blocks in organic synthesis for creating medicinally important agents.<sup>[4][5]</sup>

In conclusion, **Methyl 2-amino-5-methylthiazole-4-carboxylate** is a valuable heterocyclic compound with a well-defined structure and accessible synthetic routes. Its core scaffold is of significant interest in medicinal chemistry, particularly for the development of novel anti-tubercular and anticancer agents. This guide provides a foundational understanding for researchers and drug development professionals working with this and related compounds.

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